molecular formula C54H67Cl2N2PRu B6338417 catMETium RF1 CAS No. 254972-49-1

catMETium RF1

Cat. No.: B6338417
CAS No.: 254972-49-1
M. Wt: 947.1 g/mol
InChI Key: HBNBIWQQLMQFEU-UHFFFAOYSA-L
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Description

CatMETium RF1 is a homogeneous metathesis catalyst developed by Evonik Industries. It is part of a series of catalysts designed to facilitate various metathesis reactions, including cross-metathesis, ring-closing metathesis, and ring-opening metathesis. These catalysts are particularly valuable in the chemical industry for the development and production of high-tech plastics, active ingredients for medicines, and pesticides .

Preparation Methods

Chemical Reactions Analysis

CatMETium RF1 is primarily used in metathesis reactions, which involve the interchange of alkylidene groups between alkenes. The types of reactions it undergoes include:

Common reagents used in these reactions include dichloromethane and toluene, with reaction temperatures ranging from 40°C to 80°C . The major products formed depend on the specific metathesis reaction being performed, but they generally include cyclic and acyclic olefins.

Scientific Research Applications

CatMETium RF1 has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals.

    Biology: It facilitates the synthesis of biologically active compounds, such as those used in cancer and hepatitis C treatments.

    Medicine: It is involved in the production of active pharmaceutical ingredients.

    Industry: It is used in the production of high-tech plastics and polymer materials.

Comparison with Similar Compounds

CatMETium RF1 is part of a series of metathesis catalysts that include CatMETium RF2, CatMETium RF3, and CatMETium RF4. Compared to these similar compounds, this compound is unique in its ligand structure, which includes a 3-phenylindenylid-1-ene ligand. This structure provides specific advantages in certain metathesis reactions, such as improved initiation and activity in toluene .

Similar compounds include:

This compound stands out due to its specific ligand structure and its balanced performance across various metathesis reactions.

Properties

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2.C18H33P.C15H10.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h7-12H,1-6H3;16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNBIWQQLMQFEU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H67Cl2N2PRu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254972-49-1
Record name 254972-49-1
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